3-{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid 3-{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 175278-50-9
VCID: VC0070469
InChI: InChI=1S/C16H13NO4S/c1-11-2-6-13(7-3-11)22-15-8-4-12(5-9-16(18)19)10-14(15)17(20)21/h2-10H,1H3,(H,18,19)
SMILES: CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]
Molecular Formula: C16H13NO4S
Molecular Weight: 315.3 g/mol

3-{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid

CAS No.: 175278-50-9

Main Products

VCID: VC0070469

Molecular Formula: C16H13NO4S

Molecular Weight: 315.3 g/mol

3-{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid - 175278-50-9

CAS No. 175278-50-9
Product Name 3-{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid
Molecular Formula C16H13NO4S
Molecular Weight 315.3 g/mol
IUPAC Name 3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid
Standard InChI InChI=1S/C16H13NO4S/c1-11-2-6-13(7-3-11)22-15-8-4-12(5-9-16(18)19)10-14(15)17(20)21/h2-10H,1H3,(H,18,19)
Standard InChIKey ZEEXVYNJSAWEML-WEVVVXLNSA-N
Isomeric SMILES CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-]
SMILES CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]
Canonical SMILES CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]
PubChem Compound 2801628
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator